

Gaxilose Test: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the **Gaxilose** test in clinical and research settings to assess intestinal lactase activity. **Gaxilose**, a synthetic disaccharide, serves as a diagnostic agent for evaluating lactose malabsorption and intolerance.

Mechanism of Action

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a substrate for the intestinal enzyme lactase-phlorizin hydrolase (lactase). When administered orally, **Gaxilose** is hydrolyzed in the small intestine by lactase into its constituent monosaccharides: galactose and D-xylose.[1][2] D-xylose is then passively absorbed into the bloodstream and subsequently excreted in the urine. [1][2] The amount of D-xylose recovered in the urine or measured in the serum is directly proportional to the lactase activity in the small intestine.[2][3] Individuals with lactase deficiency will have significantly reduced **Gaxilose** hydrolysis, leading to lower levels of D-xylose in their urine and blood.[1]





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Diagram 1: Metabolic Pathway of **Gaxilose**.

Dosage Recommendations

The recommended dosage of **Gaxilose** varies depending on the type of test being performed (urine or blood-based) and the patient population.

Test Type	Patient Population	Gaxilose Dosage	Notes
Urine Test	Adults and Elderly	0.45 g	Administered orally as a solution.[2][4]
Children (5-11 years)	0.45 g	Administered orally as a solution.[5]	
Blood Test	Adults	2.7 g	Higher dose required for serum D-xylose measurement.[6]

Experimental Protocols Gaxilose Urine Test Protocol (Adults)

This non-invasive test measures the amount of D-xylose excreted in the urine over a 5-hour period following oral administration of **Gaxilose**.

- a. Patient Preparation:
- Patients should fast for a minimum of 8 hours prior to the test.[2]
- · Water intake is permitted.
- The patient should empty their bladder before the administration of Gaxilose.[2]
- b. Materials:
- 0.45 g Gaxilose powder for oral solution (e.g., LacTEST®).



- 100-250 mL of water.[2]
- · Urine collection containers.
- Laboratory requisitions and labels.
- c. Procedure:
- Dissolve 0.45 g of Gaxilose in 100-250 mL of water.[2]
- Administer the **Gaxilose** solution orally to the fasting patient.
- Collect all urine produced over the next 5 hours in a single container. Some protocols may require separate collections for 0-4 hours and 4-5 hours.[4][6]
- Record the total volume of urine collected.
- Properly label the urine sample with patient information, date, and collection time.
- Send the sample to the laboratory for D-xylose quantification.
- d. Interpretation:
- A cut-off value is used to differentiate between normal and deficient lactase activity. For a 5-hour urine collection, a common cut-off point for lactose malabsorption is 19.18 mg of xylose.
 [2]

Gaxilose Urine Test Protocol (Children, 5-11 years)

This protocol is based on clinical trials for children aged 5 to 11 years.[5]

- a. Patient Preparation:
- Ensure the child is in good health with no baseline gastrointestinal conditions.[5]
- The child should have a regular intake of lactose-containing products without prior signs of intolerance.[5]
- Fasting for at least 8 hours is recommended.



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- 0.45 g **Gaxilose** powder for oral solution.[5]
- Water or other suitable beverage for reconstitution.
- Urine collection containers.
- c. Procedure:
- Reconstitute the 0.45 g of **Gaxilose** in a suitable volume of liquid for pediatric administration.
- · Administer the solution orally.
- Collect urine at specific intervals: 0-3 hours, 3-4 hours, and 4-5 hours into separate containers.[5]
- Record the volume of each collection.
- Label all samples appropriately.
- Submit samples for D-xylose analysis.
- d. Interpretation:
- The aim of pediatric studies is to establish a urinary xylose cut-off point for diagnosing hypolactasia in this age group.[5]

Gaxilose Blood Test Protocol (Adults)

This test measures the serum concentration of D-xylose at a specific time point after **Gaxilose** administration.

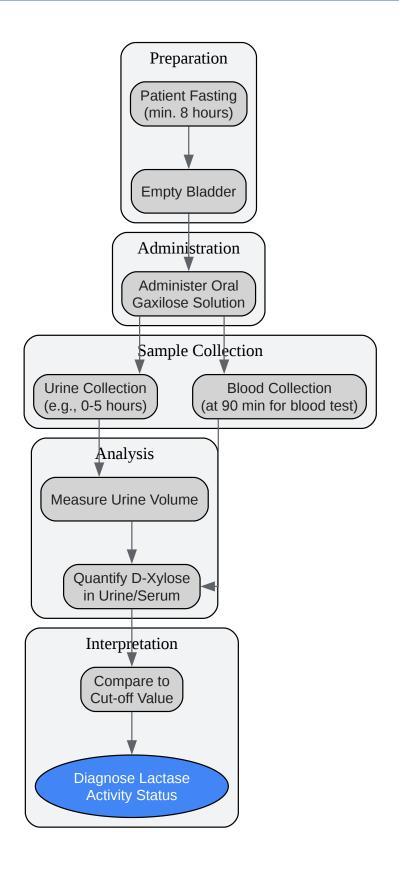
- a. Patient Preparation:
- Patients should fast for at least 8 hours.
- b. Materials:



- 2.7 g Gaxilose.[6]
- · Water for reconstitution.
- Blood collection tubes (serum separator tubes recommended).
- Phlebotomy supplies.
- c. Procedure:
- Dissolve 2.7 g of **Gaxilose** in an appropriate volume of water.
- Administer the oral solution.
- Collect a blood sample 90 minutes after administration.
- Process the blood sample to separate the serum.
- Send the serum sample for D-xylose quantification.

Experimental Workflow





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Diagram 2: General Workflow for the **Gaxilose** Test.



Contraindications and Interferences

Contraindications:

- Known allergies to **Gaxilose** or any of its components.[1]
- Severe renal impairment, as this may affect D-xylose excretion and lead to inaccurate results.[1]

Potential Interferences:

- Medications that alter gastrointestinal motility (e.g., prokinetics, antispasmodics) may affect the hydrolysis and absorption of Gaxilose.[1]
- Substances that impair renal function or alter urinary pH could impact the excretion of Dxylose.[1]

Summary of Quantitative Data

Parameter	Adults (Urine Test)	Children (5-11 years, Urine Test)	Adults (Blood Test)
Gaxilose Dose	0.45 g[2][4]	0.45 g[5]	2.7 g[6]
Administration	Oral solution in 100- 250 mL water[2]	Oral solution[5]	Oral solution
Sample Type	Urine	Urine	Serum
Collection Time	0-5 hours (or 0-4h and 4-5h)[4][6]	0-3h, 3-4h, and 4- 5h[5]	90 minutes post- administration[6]
Cut-off (Malabsorption)	>19.18 mg of xylose in 5h[2]	To be established[5]	N/A

These protocols and notes are intended for guidance in a research or clinical setting. It is recommended to consult the specific instructions provided with the **Gaxilose** test kit for the most accurate and up-to-date information.



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